2-(Azetidin-1-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Azetidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)pyrimidine-4-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, azetidine can be synthesized via the cyclization of N-substituted amino alcohols using strong bases or acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(Azetidin-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and antiviral agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.
Pyrimidine-4-carboxylic acid: A compound with a similar pyrimidine ring but lacking the azetidine moiety.
Uniqueness
2-(Azetidin-1-yl)pyrimidine-4-carboxylic acid is unique due to the combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and drug development .
Properties
Molecular Formula |
C8H9N3O2 |
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Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(azetidin-1-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c12-7(13)6-2-3-9-8(10-6)11-4-1-5-11/h2-3H,1,4-5H2,(H,12,13) |
InChI Key |
CAMTYQQMIWYMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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